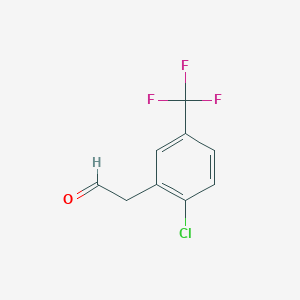
(2-Chloro-5-trifluoromethyl-phenyl)-acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde is an organic compound that features a chlorinated benzene ring with a trifluoromethyl group and an aldehyde functional group
Preparation Methods
The synthesis of 2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 2-[5-(trifluoromethyl)phenyl]acetaldehyde under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in the presence of a solvent like dichloromethane (CH2Cl2). The reaction is carried out at low temperatures to ensure selective chlorination at the desired position on the benzene ring.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 2-[2-chloro-5-(trifluoromethyl)phenyl]acetic acid, while reduction produces 2-[2-chloro-5-(trifluoromethyl)phenyl]ethanol.
Scientific Research Applications
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may contribute to the design of new drugs with specific biological activities.
Medicine: Research into the compound’s potential therapeutic effects is ongoing. It may be investigated for its role in treating certain diseases or conditions.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals and materials. It may be employed in the manufacture of agrochemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and selectivity for certain targets. The aldehyde group may also participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of their activity.
Comparison with Similar Compounds
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde can be compared with other similar compounds, such as:
2-chloro-5-(trifluoromethyl)benzaldehyde: This compound has a similar structure but lacks the acetaldehyde group. It may exhibit different reactivity and applications.
2-chloro-5-(trifluoromethyl)phenylacetic acid: This compound is the oxidized form of 2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde. It has different chemical properties and uses.
2-chloro-5-(trifluoromethyl)aniline: This compound contains an amino group instead of an aldehyde group. It may be used in different synthetic and industrial applications.
The uniqueness of 2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde lies in its combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C9H6ClF3O |
|---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
2-[2-chloro-5-(trifluoromethyl)phenyl]acetaldehyde |
InChI |
InChI=1S/C9H6ClF3O/c10-8-2-1-7(9(11,12)13)5-6(8)3-4-14/h1-2,4-5H,3H2 |
InChI Key |
IFCCKWWYYFCCDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{5-oxaspiro[2.4]heptan-1-yl}methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13568636.png)
![N-(propan-2-yl)-4-(2-{pyrazolo[1,5-a]pyrimidin-5-yl}ethynyl)-1,2,3,6-tetrahydropyridine-1-carboxamide](/img/structure/B13568642.png)
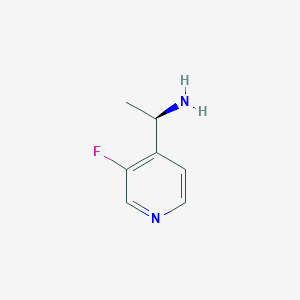
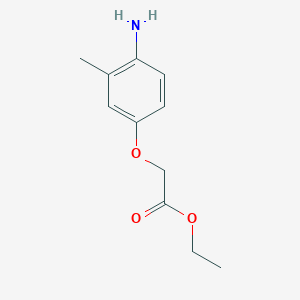
![rac-(5R,6S)-5,6-dihydroxy-2-[(4-methoxyphenyl)methyl]-1lambda6,2-thiazinane-1,1-dione](/img/structure/B13568668.png)
![Thieno[2,3-b]pyridine-2-sulfonyl chloride](/img/structure/B13568670.png)
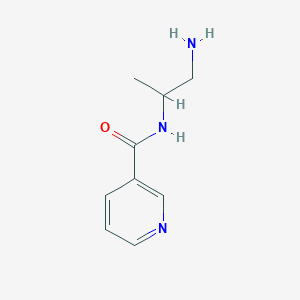

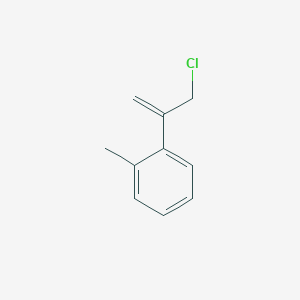
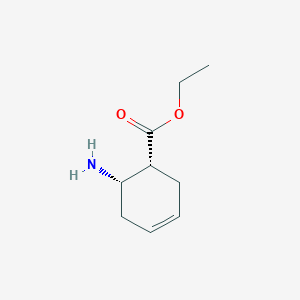
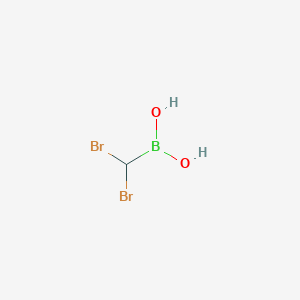
![1-(2-bromoethyl)-3-[(4-chlorophenyl)methyl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B13568695.png)
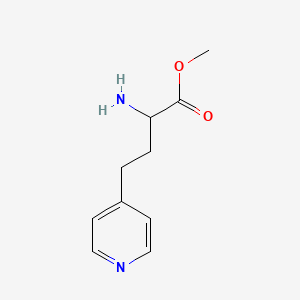
![4-{[4-(2,2-Diethoxyethyl)phenyl]methyl}morpholine](/img/structure/B13568699.png)
